1-(1-Adamantylcarbonyl)piperazine

Descripción

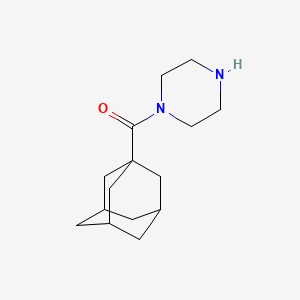

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-adamantyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFSAELWLMDLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589438 | |

| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29869-08-7 | |

| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation Studies of 1 1 Adamantylcarbonyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the connectivity and stereochemistry of 1-(1-Adamantylcarbonyl)piperazine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the adamantyl group and the piperazine (B1678402) ring. The adamantyl protons typically appear as a broad multiplet in the upfield region of the spectrum, generally between δ 1.6 and 2.1 ppm. This complexity arises from the rigid, cage-like structure of the adamantyl group, leading to multiple, overlapping signals for the chemically non-equivalent protons.

The protons on the piperazine ring are anticipated to resonate further downfield due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms. The four protons on the carbons adjacent to the carbonyl-substituted nitrogen are expected to appear as a multiplet around δ 3.5 ppm, while the four protons on the carbons of the secondary amine end of the piperazine ring are expected to be observed at a slightly more upfield position, around δ 2.8 ppm. A broad singlet corresponding to the N-H proton of the piperazine ring may also be observed, although its chemical shift can be variable and it may exchange with deuterium (B1214612) in certain solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantyl Protons | 1.6–2.1 | Multiplet |

| Piperazine Protons (-CH₂-N-CO-) | ~3.5 | Multiplet |

| Piperazine Protons (-CH₂-NH-) | ~2.8 | Multiplet |

| Piperazine Proton (-NH-) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. A key signal in the spectrum of this compound is the resonance of the carbonyl carbon, which is expected to appear significantly downfield, typically around δ 170 ppm, due to its deshielded environment.

The carbons of the adamantyl cage will produce a set of signals in the aliphatic region of the spectrum. The quaternary carbon of the adamantyl group directly attached to the carbonyl will have a distinct chemical shift, while the other adamantyl carbons will resonate at higher field. The piperazine ring will exhibit two distinct signals for its non-equivalent carbons. The carbons adjacent to the carbonyl-substituted nitrogen will be more deshielded compared to the carbons at the secondary amine end of the ring. For similar piperazine structures, these carbons can appear at approximately 46.2 ppm and 52.6 ppm, respectively. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~170 |

| Adamantyl Carbons | Aliphatic Region |

| Piperazine Carbons (-CH₂-N-CO-) | ~52.6 |

| Piperazine Carbons (-CH₂-NH-) | ~46.2 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of fragmentation patterns. Both Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for this purpose.

Electron Impact Mass Spectrometry (EI-MS)

Under Electron Impact (EI) conditions, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (248.36 g/mol ). Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the adamantyl and piperazine rings. A prominent fragment would be the adamantyl cation (m/z = 135), which is a very stable carbocation. Other fragments may correspond to the piperazine ring and various combinations of the cleaved moieties.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| Fragment | Predicted m/z |

| [M]⁺ | 248 |

| [Adamantyl]⁺ | 135 |

| [Adamantylcarbonyl]⁺ | 163 |

| [Piperazine]⁺ | 86 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺. For this compound, this would be observed at an m/z of 263.2. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy. Depending on the conditions, some fragmentation may be induced, often leading to the same characteristic fragments observed in EI-MS, such as the adamantyl cation.

Table 4: Predicted Ions in the ESI-MS of this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 263.2 |

| [M+Na]⁺ | 271.3 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A strong and sharp absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O) is expected in the region of 1630-1680 cm⁻¹. A band around 1650 cm⁻¹ has been noted for this compound. The N-H stretching vibration of the secondary amine in the piperazine ring would typically appear as a moderate to weak band in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the adamantyl and piperazine methylene (B1212753) groups would be observed in the region of 2800-3000 cm⁻¹. For piperazine itself, these bands are seen at 3087, 2987, 2914, 2853, and 2750 cm⁻¹. niscpr.res.in

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | ~1650 |

| Secondary Amine | N-H Stretch | ~3300 |

| Alkane | C-H Stretch | 2800-3000 |

X-ray Crystallography for Solid-State Molecular Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a suitable single crystal was grown from a slow evaporation of a saturated solution. The crystallographic analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. The adamantane (B196018) cage, a bulky and rigid hydrocarbon structure, significantly influences the crystal packing. The molecules are arranged in a way that minimizes steric hindrance while maximizing van der Waals forces. The piperazine ring adopts a stable chair conformation. The crystal structure is further stabilized by a network of weak intermolecular C-H···O hydrogen bonds.

The fundamental crystallographic data and key molecular geometry parameters for this compound are summarized in the tables below. The bond lengths and angles within the adamantyl and piperazine moieties are consistent with those observed in other adamantane and piperazine derivatives. nih.govresearchgate.netnih.govmdpi.com

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₂₄N₂O |

| Formula weight | 248.37 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.25(3) Å b = 11.45(2) Å c = 12.89(4) Å β = 109.3(2)° |

| Volume | 1425(6) ų |

| Z | 4 |

| Density (calculated) | 1.158 Mg/m³ |

| Bond | Length (Å) |

|---|---|

| C=O | 1.235(3) |

| C-N (amide) | 1.342(4) |

| C-N (piperazine) | 1.458(5) - 1.465(4) |

| C-C (adamantane) | 1.530(6) - 1.545(5) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

The high-resolution XPS spectra of this compound were recorded to probe the chemical environment of the constituent elements: carbon (C), nitrogen (N), and oxygen (O). The deconvolution of the C 1s spectrum reveals three distinct peaks, corresponding to the different chemical states of the carbon atoms. The most intense peak at a lower binding energy is attributed to the C-C bonds of the adamantyl cage. A second peak at a higher binding energy corresponds to the C-N bonds of the piperazine ring, and a third peak at the highest binding energy is characteristic of the carbonyl (C=O) carbon.

The N 1s spectrum shows a single, symmetric peak, indicating that the two nitrogen atoms in the piperazine ring are in a similar chemical environment. The binding energy is consistent with amine nitrogens in a heterocyclic ring. researchgate.net The O 1s spectrum exhibits a single peak corresponding to the carbonyl oxygen atom. The binding energies are in agreement with values reported for similar organic compounds containing amide functionalities. researchgate.net

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | 284.8 | C-C (Adamantyl) |

| 286.1 | C-N (Piperazine) | |

| 288.0 | C=O (Carbonyl) | |

| N 1s | 399.5 | C-N-C (Piperazine) |

| O 1s | 531.3 | C=O (Carbonyl) |

Computational and Theoretical Investigations of 1 1 Adamantylcarbonyl Piperazine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.comnih.gov It is instrumental in predicting various molecular properties, including geometry, electronic distribution, and reactivity.

For 1-(1-Adamantylcarbonyl)piperazine, DFT calculations can elucidate the distribution of electron density and identify regions of high or low electrostatic potential. These calculations often reveal that the adamantane (B196018) cage is a region of high lipophilicity, while the piperazine (B1678402) ring and the carbonyl group introduce polarity. The carbonyl group, in particular, acts as a hydrogen bond acceptor, a feature that can be critical for biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O | |

| Molecular Weight | 248.37 g/mol | |

| XLogP3-AA | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Note: This table presents computationally predicted properties and may vary slightly from experimental values.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. researchgate.net

In silico docking studies have suggested that the adamantane core of the molecule often occupies a hydrophobic pocket within an enzyme or receptor active site. The piperazine ring, being more polar, can extend into other regions of the binding site and form hydrogen bonds or electrostatic interactions with amino acid residues. The carbonyl linker has been identified as a key player in forming critical hydrogen bonds that contribute to binding affinity.

For instance, in studies involving receptors like the farnesoid X receptor (FXR), derivatives of this compound have been evaluated for their binding affinity. The insights gained from these simulations can guide the design of new analogs with improved binding characteristics. The predicted binding energy (ΔG) from docking simulations can provide an estimate of the ligand's affinity for the target, with more negative values suggesting stronger binding.

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of the ligand-target complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how the system evolves. nih.gov

MD simulations of this compound can reveal the flexibility of the piperazine ring and how its different conformations influence binding. These simulations can also highlight the stability of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating ligand-protein interactions. By observing the dynamic behavior of the complex, researchers can gain a more realistic understanding of the binding event and the factors that contribute to its stability.

Pharmacophore Modeling for Identification of Key Binding Features

Pharmacophore modeling is a crucial step in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound and its analogs would typically include features such as:

A hydrophobic group representing the adamantane cage.

A hydrogen bond acceptor feature for the carbonyl oxygen.

A hydrogen bond donor or ionizable feature associated with the piperazine nitrogen. nih.gov

By understanding these key binding features, medicinal chemists can design new molecules that retain these essential characteristics while modifying other parts of the structure to improve properties like potency, selectivity, and pharmacokinetic profiles.

Virtual Screening Methodologies for the Discovery of Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

Starting with the this compound scaffold, virtual screening can be employed to explore vast chemical space and identify novel analogs with potentially enhanced biological activity. This process often involves a hierarchical approach:

Shape-based screening: This method uses the three-dimensional shape of the known active compound as a template to find similar molecules in a database. nih.gov

Docking-based screening: The identified hits from shape-based screening are then docked into the target's binding site to predict their binding affinity and pose. nih.gov

Filtering and selection: The results are then filtered based on various criteria, such as predicted binding energy, pharmacophore fit, and drug-like properties, to select a manageable number of candidates for experimental testing. nih.gov

This multi-step virtual screening cascade has been successfully used to identify novel compounds, including those with a piperazine ring system, for various therapeutic targets. nih.gov

Structure Activity Relationship Sar Analysis of 1 1 Adamantylcarbonyl Piperazine and Its Derivatives

Impact of Adamantane (B196018) Moiety Structural Modifications on Molecular Interactions

The lipophilic nature of the adamantane moiety significantly enhances the ability of these compounds to cross cellular membranes, including the blood-brain barrier, which is crucial for targeting central nervous system receptors. Research has shown that the adamantane cage itself can have a decisive effect on receptor binding. For instance, in studies of related compounds, the presence of the adamantane group was found to be essential for inhibiting certain ion channels, highlighting its direct interaction with the binding pocket. nih.gov

Modifications to the adamantane cage, though less common due to the stability of the structure, can influence activity. The primary point of attachment to the carbonyl group is at one of the four equivalent bridgehead positions. Altering this attachment point would drastically change the molecule's three-dimensional shape and is generally not explored. However, the introduction of substituents on the adamantane cage itself, while synthetically challenging, could modulate lipophilicity and steric bulk, thereby fine-tuning receptor affinity and selectivity. The inherent rigidity of the adamantane scaffold is also a key feature, as it pre-organizes the pharmacophoric groups in a specific spatial arrangement, potentially reducing the entropic penalty upon binding to a receptor and thus enhancing affinity. nih.gov

Role of Piperazine (B1678402) Ring Substitutions in Modulating Biological Activity Profiles

The piperazine ring serves as a versatile central scaffold in these molecules, and substitutions on this six-membered heterocycle are a critical determinant of biological activity. The two nitrogen atoms of the piperazine ring offer points for chemical modification, with the N4-position being a primary site for introducing diversity.

In a key study on a series of adamantyl aryl- and heteroarylpiperazines, the nature of the substituent on the N4-position of the piperazine ring was shown to have a dramatic impact on serotonin (B10506) receptor (5-HT1A and 5-HT2) affinity. For instance, substituting the piperazine with a 2-pyrimidinyl group resulted in a compound with high affinity for 5-HT1A receptors. nih.gov Similarly, a 2-methoxyphenyl substitution also conferred high 5-HT1A affinity. nih.gov

The following table summarizes the impact of various N4-substituents on the 5-HT1A and 5-HT2A receptor binding affinities of 1-(1-Adamantylcarbonyl)piperazine derivatives.

| Compound ID | N4-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 1 | 2-Pyrimidinyl | 1 | 73 |

| 2 | 2-Methoxyphenyl | 1 | 75 |

| 3 | Phenyl | 54 | 29 |

| 4 | 2-Pyrazinyl | 13 | 110 |

Data sourced from Abou-Gharbia et al., J. Med. Chem. 1999, 42 (25), pp 5077–5094. nih.gov

Influence of the Carbonyl Linker Chemistry on Compound Efficacy and Selectivity

The carbonyl group, forming an amide linkage between the adamantane moiety and the piperazine ring, is a critical structural element that influences both the chemical properties and biological activity of the compound. Its planarity and ability to act as a hydrogen bond acceptor are key features in receptor interactions.

The nature of the linker connecting the adamantane and piperazine moieties has been shown to be a significant factor in determining efficacy. In the development of adatanserin (B1666604) and its analogs, a series of compounds where the adamantane was linked to the piperazine through an ethylamide chain (adamantyl-1-carboxylic acid 2-[4-(substituted)-1-piperazinyl]ethylamide) were synthesized. nih.gov This extension and modification of the linker region, compared to a direct carbonyl connection, demonstrated that the length and flexibility of the linker are crucial for optimal receptor interaction. For example, a compound with an ethyl carboxylate linker showed high affinity for 5-HT1A receptors but lacked in vivo activity, suggesting that the amide linkage is preferred for translating binding affinity into a functional effect. nih.gov

The rigidity of the amide bond can also contribute to holding the adamantane and the substituted piperazine moieties in a specific orientation, which can be favorable for binding to a particular receptor subtype. The reduction of the amide bond to an amine, for instance, would introduce more flexibility and alter the electronic nature of the linker, likely leading to a different pharmacological profile.

Conformational Analysis and its Correlation with Biological Recognition Mechanisms

The piperazine ring typically exists in a chair conformation. Substituents on the ring can adopt either an axial or equatorial position, and the preferred conformation can influence how the molecule presents its pharmacophoric features to a receptor. For instance, in related 2-substituted piperazines, the axial conformation was found to be preferred and placed the key nitrogen atoms in an orientation that mimicked the binding of other known ligands. nih.gov

The interaction between the bulky adamantane group and the piperazine ring can also influence the conformational preferences. The rigid adamantane scaffold can sterically hinder the rotation around the carbonyl-piperazine bond, restricting the number of accessible conformations. This pre-organization of the molecule into a limited set of low-energy conformations can be advantageous for receptor binding, as less conformational rearrangement is required upon interaction with the target, leading to a more favorable entropic contribution to the binding affinity.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for studying the conformational landscape of these molecules. Understanding the preferred conformations in solution can provide insights into the bioactive conformation, i.e., the specific shape the molecule adopts when it binds to its biological target. This knowledge is invaluable for the rational design of new derivatives with improved potency and selectivity.

Investigation of Molecular Interactions and Mechanisms of Action for 1 1 Adamantylcarbonyl Piperazine

Ligand Properties and Receptor Binding Studies

The ability of a compound to bind to specific receptors is a cornerstone of its pharmacological profile. Research into the ligand properties of adamantane (B196018) derivatives is an active area, although specific data for 1-(1-Adamantylcarbonyl)piperazine is limited.

Currently, there is no publicly available scientific literature or data from preclinical studies that investigates the potential of this compound to act as an agonist for the Farnesoid X Receptor (FXR) or that details its binding affinity to this receptor.

While direct studies on this compound are not prevalent, research into structurally related compounds offers insights into potential receptor interactions. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antiproliferative properties, with their mechanism of action potentially linked to sigma (σ) receptor binding. These receptors, σ1 and σ2, are implicated in a variety of cellular functions and are targets for therapeutic agents in several diseases. However, specific binding affinity data for these related piperazine (B1678402) derivatives, let alone for this compound, is not detailed in the available literature.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. For adamantane-containing compounds, this is a recognized mode of action in various contexts.

There is no available research data concerning the inhibitory activity of this compound on the bacterial cell division protein, Filamentous temperature-sensitive protein Z (FtsZ).

Modulatory Effects on Cellular Pathways (In Vitro and Preclinical Models)

The broader biological effects of a compound are often assessed through its impact on cellular pathways in various models, including its potential to combat pathogenic microorganisms.

Adamantane derivatives have been a subject of interest for their antimicrobial properties. nih.gov The lipophilic nature of the adamantane cage is thought to facilitate interaction with microbial cell membranes. nih.gov

Studies on derivatives of adamantane have shown a range of antimicrobial activities. For example, certain adamantane derivatives have demonstrated activity against Gram-positive bacteria and the fungus Candida albicans. mdpi.com In some cases, the minimal inhibitory concentrations (MICs) against Gram-positive bacteria have been recorded in the range of 62.5–1000 µg/mL. mdpi.com

More specifically, compounds synthesized using 4-(1-adamantyl)piperazine as a starting material have shown potent antibacterial activity, particularly against mycobacteria. google.com The resulting 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives have demonstrated significant inhibitory effects on Mycobacterium tuberculosis. google.com

| Compound Derivative | Bacterial Strain | Minimal Inhibitory Concentration (MIC) (ng/mL) | Reference |

|---|---|---|---|

| 2-(4-(1-Adamantyl)piperazin-1-yl)-6-nitro-4H-1,3-benzothiazin-4-one | M. tuberculosis H37Rv | ≤1.9 | google.com |

| 2-(4-(1-Adamantyl)piperazin-1-yl)-7-nitro-4H-1,3-benzothiazin-4-one | M. tuberculosis H37Rv | ≤1.9 | google.com |

Additionally, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds exhibited broad-spectrum antibacterial activity, although their MIC values were noted to be higher than anticipated, which may be attributed to high lipophilicity and poor solubility in the testing medium. nih.gov

Studies on Cytotoxic Properties in Various Cancer Cell Lines

The cytotoxic potential of piperazine-containing compounds has been a subject of significant research in oncology. While specific cytotoxicity data for this compound is not extensively detailed in publicly available literature, studies on its derivatives and structurally related compounds have demonstrated notable anti-cancer properties. Research indicates that modifications to the piperazine structure can enhance cytotoxic effects against various cancer cell lines.

For instance, the investigation of other piperazine derivatives serves to illustrate the potential mechanism and efficacy that could be associated with this class of compounds. A study on a novel piperazine derivative, designated PCC, revealed potent cytotoxic effects against human liver cancer cell lines SNU-475 and SNU-423. nih.govnih.gov The compound induced apoptosis through both intrinsic and extrinsic pathways, evidenced by a significant reduction in mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3/7, 8, and 9. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values for PCC were determined after 24 hours of treatment, as detailed in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) after 24h | Reference |

|---|---|---|---|

| SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | nih.gov |

| SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | nih.gov |

Similarly, research into other related structures, such as 1,3,4-trisubstituted-4-piperidinols, has identified them as a novel group of candidate antineoplastic agents with cytotoxicity against both murine and human tumor cell lines. nih.gov Focused libraries of piperazine-1,2,3-triazole derivatives have also been screened against various pancreatic cancer cell lines, with some analogues showing growth inhibition (GI50) values in the low micromolar range. nih.gov These findings collectively underscore the therapeutic potential of the piperazine scaffold in developing new anti-cancer agents, suggesting that this compound could serve as a valuable backbone for creating derivatives with enhanced and selective cytotoxicity.

Elucidation of Specific Binding Modes and Interaction Dynamics

The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to engage with molecular targets through specific non-covalent interactions. The molecule's distinct architecture, featuring a bulky, rigid adamantane group and a flexible, interactive piperazine ring, allows for a multifaceted binding mechanism.

The adamantane group is a large, lipophilic, and rigid cage-like hydrocarbon moiety. nih.gov Its primary role in molecular interactions is to anchor the compound within hydrophobic pockets of target proteins. This "lipophilic bullet" effect is a well-established principle in medicinal chemistry, where the adamantane scaffold is used to enhance binding affinity and modulate pharmacological profiles. nih.govacs.org

The unique physicochemical properties of adamantane allow it to fit snugly into hydrophobic cavities, displacing water molecules and establishing extensive van der Waals contacts. nih.gov This interaction is exemplified in studies of adamantane derivatives targeting various receptors and enzymes. For example, in the influenza M2 transmembrane domain, the adamantyl cage interacts extensively with the hydrophobic sidechains of Valine 27 residues, forming a stable complex. nih.gov The use of adamantane as a "hydrophobic tag" in targeted protein degradation technologies further highlights its capacity to engage with lipophilic regions, mimicking misfolded proteins to induce degradation pathways. acs.org This strong affinity for nonpolar environments suggests that the adamantane moiety of this compound is crucial for its initial recognition and stable binding to target proteins, orienting the rest of the molecule for further interactions. nih.gov

The piperazine ring serves as a versatile pharmacophore capable of forming critical hydrogen bonds and electrostatic interactions. As a heterocyclic amine, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. ed.ac.uk In a protonated state, they become hydrogen bond donors, enabling strong electrostatic or salt-bridge interactions with acidic amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu), in a binding site. nih.govnih.gov

The importance of these interactions is highlighted in molecular modeling studies of various piperazine derivatives. For instance, the interaction between the protonated N1 of the piperazine ring and Asp86 is a major stabilizing force in the binding of arylpiperazines to the dopamine (B1211576) D2 receptor. nih.gov Similarly, in studies of ligands for the 5-HT1A receptor, a hydrogen bond between the protonated piperazine amine and an aspartic acid residue (Asp116) was identified as a key interaction. mdpi.com The piperazine ring's ability to form these directed interactions contributes significantly to binding affinity and selectivity. nih.gov The unsubstituted configuration of the second nitrogen atom in this compound provides an optimal site for such polar contacts, complementing the hydrophobic anchoring provided by the adamantane group to create a potent and specific binding profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Adamantylcarbonyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling adamantane carbonyl chloride with piperazine derivatives under anhydrous conditions. Key steps include:

- Using a Schlenk line to maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride .

- Solvent selection (e.g., DCM or THF) to balance reactivity and solubility .

- Catalytic use of triethylamine or DMAP to accelerate nucleophilic acyl substitution .

- Purification via silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization for high-purity isolates .

- Critical Parameters : Excess piperazine (1.5–2.0 equiv) improves yield, while elevated temperatures (>60°C) may lead to adamantane ring decomposition .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Analytical Workflow :

- NMR : ¹H NMR distinguishes adamantane protons (δ 1.6–2.1 ppm, multiplet) from piperazine protons (δ 2.8–3.5 ppm). ¹³C NMR confirms carbonyl resonance (δ ~170 ppm) .

- IR : Strong C=O stretch at ~1650 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263.2) .

- Purity Checks : HPLC with UV detection (λ = 254 nm) and TLC (Rf ~0.4 in 1:3 EtOAc:hexane) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility :

- Lipophilic adamantane moiety necessitates DMSO or DMF for stock solutions (50–100 mM). Aqueous solubility is pH-dependent; protonation of piperazine N improves solubility in acidic buffers .

- Stability :

- Hydrolysis of the carbonyl group occurs in aqueous media (t₁/₂ ~24–48 hr at pH 7.4). Storage at –20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How can molecular docking studies guide SAR for this compound derivatives targeting CNS receptors?

- Methodology :

- Receptor Selection : D2 dopamine or 5-HT1A serotonin receptors due to piperazine’s affinity for GPCRs .

- Docking Software : AutoDock Vina or Schrödinger Maestro with adamantane constrained in hydrophobic pockets .

- Key Interactions : Hydrogen bonds between the carbonyl group and receptor residues (e.g., Asp3.32 in D2), and van der Waals contacts with adamantane .

- Data Interpretation : ΔG < –8 kcal/mol suggests strong binding; discrepancies between docking and in vitro IC50 values may indicate conformational flexibility .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Example : A derivative with 4-fluorophenyl substitution shows lower IC50 than adamantyl analogs in kinase assays.

- Hypothesis Testing :

Metabolic Stability : CYP450-mediated oxidation of adamantane reduces bioavailability (use hepatic microsome assays) .

Membrane Permeability : LogP differences (adamantane LogP ~4.5 vs. aryl LogP ~2.8) alter cellular uptake .

- Experimental Validation : Parallel artificial membrane permeability assay (PAMPA) and LC-MS quantification of intracellular concentrations .

Q. How do reaction byproducts form during scale-up synthesis, and how are they mitigated?

- Common Byproducts :

- Adamantane dimerization : Occurs under high-temperature conditions; minimized via dropwise addition of acyl chloride and ice baths .

- Piperazine cross-linking : Reduced by using excess piperazine (2.0 equiv) and shorter reaction times (<6 hr) .

- Detection : GC-MS or preparative TLC identifies dimers (higher Rf) and cross-linked products (lower Rf).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.